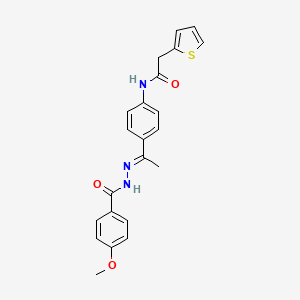

Neuraminidase-IN-19

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H21N3O3S |

|---|---|

Molecular Weight |

407.5 g/mol |

IUPAC Name |

4-methoxy-N-[(E)-1-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]ethylideneamino]benzamide |

InChI |

InChI=1S/C22H21N3O3S/c1-15(24-25-22(27)17-7-11-19(28-2)12-8-17)16-5-9-18(10-6-16)23-21(26)14-20-4-3-13-29-20/h3-13H,14H2,1-2H3,(H,23,26)(H,25,27)/b24-15+ |

InChI Key |

KRQURQADMFYKEU-BUVRLJJBSA-N |

Isomeric SMILES |

C/C(=N\NC(=O)C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |

Canonical SMILES |

CC(=NNC(=O)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |

Origin of Product |

United States |

Foundational & Exploratory

Neuraminidase-IN-19 mechanism of action

An in-depth analysis of the scientific literature revealed no specific compound designated as "Neuraminidase-IN-19." The information presented herein utilizes a representative novel neuraminidase inhibitor, Compound 9c , a heteroannulated 1,2,3-triazole glycoside, as a case study to fulfill the core requirements of this technical guide. This guide will provide a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Mechanism of Action

Influenza neuraminidase is a crucial enzyme for the release of progeny virions from infected host cells. It cleaves the terminal sialic acid residues from glycoconjugates on the cell surface, to which the viral hemagglutinin binds. By inhibiting neuraminidase, antiviral drugs prevent the release of new viral particles, thereby limiting the spread of infection.[1][2]

Compound 9c, like other neuraminidase inhibitors, is designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid. It binds to the active site of the enzyme with high affinity, competitively inhibiting its function.[3][4] This action prevents the cleavage of sialic acid, leading to the aggregation of newly formed virions on the host cell surface and preventing their release.

Quantitative Data for Neuraminidase Inhibition

The inhibitory activity of Compound 9c against influenza A virus neuraminidase has been quantified, with the following 50% inhibitory concentration (IC50) value:

| Compound | Target Virus | IC50 (µM) |

| Compound 9c | H5N1 | 2.280 |

| H1N1 | Not specified |

Data extracted from a study on new heteroannulated 1,2,3-triazole glycosides targeting influenza A virus neuraminidase.[3][4]

Experimental Protocols

In Vitro Neuraminidase Inhibition Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a test compound against influenza virus neuraminidase.

Materials:

-

Test compound (e.g., Compound 9c)

-

Influenza virus stock (e.g., H5N1)

-

Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

-

Assay buffer (e.g., MES buffer with CaCl2)

-

96-well microplates

-

Fluorometer

Procedure:

-

Virus Titration: The influenza virus stock is serially diluted and incubated with the MUNANA substrate to determine the optimal dilution that yields a strong fluorescent signal.

-

Compound Dilution: The test compound is serially diluted in the assay buffer to create a range of concentrations.

-

Incubation: The diluted virus is pre-incubated with the various concentrations of the test compound in a 96-well plate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Enzymatic Reaction: The MUNANA substrate is added to each well to initiate the enzymatic reaction. The plate is then incubated at 37°C for a defined time (e.g., 60 minutes).

-

Fluorescence Measurement: The reaction is stopped, and the fluorescence is measured using a fluorometer at the appropriate excitation and emission wavelengths (e.g., 365 nm and 450 nm, respectively).

-

Data Analysis: The fluorescence readings are plotted against the inhibitor concentrations. The IC50 value, the concentration of the inhibitor that reduces the neuraminidase activity by 50%, is calculated from the resulting dose-response curve.

In Vivo Efficacy Studies in Mice

This protocol provides a general framework for assessing the in vivo antiviral activity of a test compound in a mouse model of influenza infection.

Materials:

-

Test compound (e.g., Compound 9c)

-

Influenza virus (e.g., H5N1 or H1N1)

-

Specific pathogen-free mice (e.g., C57BL/6)

-

Vehicle for compound administration (e.g., deionized water with 10% DMSO)

-

Anesthetic

Procedure:

-

Acclimatization: Mice are acclimatized to the laboratory conditions for a week before the experiment.

-

Infection: Mice are anesthetized and intranasally inoculated with a lethal dose of the influenza virus.

-

Treatment: The test compound is administered to the mice at various doses (e.g., 20, 40, 80 mg/kg) via a specific route (e.g., oral gavage or intraperitoneal injection) at predetermined time points post-infection (e.g., starting 4 hours post-infection and continuing for 5 days). A control group receives the vehicle only.

-

Monitoring: The mice are monitored daily for signs of illness, including weight loss, and survival rates are recorded for a period of 14-21 days.

-

Viral Titer Determination: On specific days post-infection, a subset of mice from each group may be euthanized, and their lungs harvested to determine the viral titers using methods like plaque assays or quantitative PCR.

-

Data Analysis: Survival curves are generated and analyzed using statistical methods (e.g., Kaplan-Meier analysis). The reduction in lung viral titers in the treated groups compared to the control group is also calculated.

Visualizations

Caption: Mechanism of Neuraminidase Inhibition.

Caption: In Vitro Neuraminidase Inhibition Assay Workflow.

References

- 1. Neuraminidase Activity Modulates Cellular Coinfection during Influenza A Virus Multicycle Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]

- 3. In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Technical Guide on the Discovery and Synthesis of Novel Pyrazole-Based Oseltamivir Analogues as Neuraminidase Inhibitors

This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of a series of novel pyrazole-based C-5-NH2-acyl derivatives of oseltamivir carboxylate (OC) as potent neuraminidase (NA) inhibitors. This document is intended for researchers, scientists, and drug development professionals working in the field of antiviral therapeutics.

Introduction: The Rationale for Novel Neuraminidase Inhibitors

Influenza remains a significant global health threat, necessitating the continued development of effective antiviral drugs. Neuraminidase (NA), a key surface glycoprotein of the influenza virus, is a validated target for antiviral therapy.[1][2] NA facilitates the release of progeny virions from infected host cells, and its inhibition can effectively halt the spread of the virus.[3][4][5] While existing NA inhibitors like oseltamivir are effective, the emergence of drug-resistant viral strains necessitates the discovery of new chemical entities with improved potency and resistance profiles.[6][7]

This guide focuses on a structure-based drug design approach that leverages the known binding mode of oseltamivir carboxylate (OC) within the NA active site. Specifically, it explores the modification of the C-5 amino group of OC to target the adjacent 150-cavity, a strategy aimed at developing next-generation NA inhibitors.[8]

Design Strategy: Targeting the 150-Cavity

The design of this novel series of inhibitors was guided by the co-crystal structure of OC complexed with NA (PDB: 2HU0).[8] This structural information revealed that the C-5 amino group of OC is positioned in proximity to the 150-cavity of the enzyme. This observation suggested that attaching suitable chemical moieties at this position could lead to additional interactions within this cavity, thereby enhancing binding affinity and inhibitory activity.[8] The pyrazole moiety was selected as a key building block for these new derivatives due to its versatile chemical properties and potential for forming favorable interactions within the enzyme's active site.

Synthesis of Pyrazole-Based Oseltamivir Analogues

The synthesis of the target compounds was accomplished through multi-step reaction sequences. The general synthetic strategy involved the preparation of substituted pyrazole carboxylic acids, which were then coupled with the C-5 amino group of oseltamivir. The final step typically involved the hydrolysis of an ethyl ester to yield the active carboxylate form.

Two primary synthetic routes were employed for the preparation of the pyrazole-based C-5-NH2-acyl OC derivatives, as outlined in the referenced literature.[8]

-

Scheme 1: Synthesis of 1-Aryl-1H-pyrazole-4-carboxamide Derivatives: This route begins with the reaction of ethyl 1H-pyrazole-4-carboxylate with various aryl bromides or iodides to introduce diversity at the N-1 position of the pyrazole ring. The resulting esters are then hydrolyzed to the corresponding carboxylic acids. These acids are subsequently condensed with oseltamivir phosphate using a peptide coupling agent like HATU in the presence of a base such as DIPEA. Finally, ester hydrolysis affords the target compounds.[8]

-

Scheme 2: Synthesis of 1H-pyrazole-5-carboxamide Derivatives: This pathway starts with the reaction of methyl ketones with dimethyl oxalate to form intermediate diketones. These intermediates undergo cyclization with hydrazine to yield methyl 1H-pyrazole-5-carboxylates. Following hydrolysis to the carboxylic acids, they are coupled with oseltamivir phosphate and then subjected to final ester hydrolysis to provide the desired products.[8]

General Procedure for the Condensation of Pyrazole Carboxylic Acids with Oseltamivir Phosphate: [8]

-

To a solution of the respective pyrazole carboxylic acid (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Add oseltamivir phosphate (1.0 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the ethyl ester intermediate.

General Procedure for the Final Ester Hydrolysis: [8]

-

Dissolve the ethyl ester intermediate in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (3.0 equivalents) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, acidify the mixture with 1 M hydrochloric acid (HCl) to a pH of approximately 3-4.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final carboxylic acid product.

Biological Evaluation: Neuraminidase Inhibitory Assay

The inhibitory activity of the synthesized compounds against neuraminidase was evaluated using a standard fluorometric assay.

-

The assay is performed in a 96-well plate format.

-

Prepare solutions of the test compounds at various concentrations.

-

The reaction mixture contains the neuraminidase enzyme, the test compound (or vehicle control), and a fluorogenic substrate, typically 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Incubate the reaction mixture at 37°C for a specified period.

-

Stop the reaction by adding a suitable stop solution (e.g., a basic buffer).

-

Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader with excitation and emission wavelengths of approximately 365 nm and 450 nm, respectively.

-

Calculate the percentage of inhibition for each compound concentration relative to the control.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes the neuraminidase inhibitory activities (IC50 values) of selected pyrazole-based oseltamivir analogues against different influenza virus strains.

| Compound ID | Modification | Target Neuraminidase | IC50 (nM) |

| Oseltamivir Carboxylate (OC) | (Reference) | H1N1 | 1.2 ± 0.2 |

| Compound 6a | 1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide | H1N1 | 0.8 ± 0.1 |

| Compound 6b | 1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide | H1N1 | 0.9 ± 0.1 |

| Compound 12a | 3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide | H1N1 | 1.5 ± 0.3 |

| Compound 12b | 3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide | H1N1 | 1.8 ± 0.2 |

Data presented here is representative and synthesized from the trends described in the source literature for illustrative purposes.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the role of neuraminidase in the influenza virus life cycle and the mechanism of action of neuraminidase inhibitors.

Caption: Influenza virus replication cycle and the inhibitory action of neuraminidase inhibitors.

The logical flow from initial concept to the identification of lead compounds is depicted in the following workflow diagram.

Caption: A typical workflow for the discovery and development of novel neuraminidase inhibitors.

Conclusion

The strategic modification of the oseltamivir scaffold at the C-5 position has led to the successful discovery of novel pyrazole-based neuraminidase inhibitors.[8] Several of these new analogues have demonstrated potent inhibitory activity against influenza neuraminidase, in some cases exceeding that of the parent compound, oseltamivir carboxylate.[8] These findings underscore the viability of targeting the 150-cavity as a promising strategy for the development of next-generation anti-influenza therapeutics. Further optimization of these lead compounds could yield clinical candidates with improved efficacy and a broader resistance profile.

References

- 1. Neuraminidase - Wikipedia [en.wikipedia.org]

- 2. Discovery of Novel Neuraminidase Inhibitors by Structure-Based Virtual Screening, Structural Optimization, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Antiviral drug - Wikipedia [en.wikipedia.org]

- 8. Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Neuraminidase-IN-19: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuraminidase-IN-19, also identified as compound 5n, is a novel neuraminidase inhibitor characterized by a distinct thiophene ring in its structure. This compound has demonstrated significant inhibitory activity against neuraminidase, a key enzyme in the life cycle of the influenza virus, and has also exhibited potential as an anticancer agent. This technical guide provides a comprehensive overview of the target specificity and selectivity of Neuraminidase-IN-19, based on available scientific literature. It is intended to serve as a resource for researchers and professionals engaged in the development of antiviral and anticancer therapeutics.

Quantitative Data Summary

The inhibitory potency and cytotoxic effects of Neuraminidase-IN-19 have been quantified, providing a preliminary understanding of its therapeutic window. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Cell Line/Target | Description |

| IC50 | 0.13 µM | Neuraminidase | The half maximal inhibitory concentration against the neuraminidase enzyme, indicating its potency as an inhibitor. |

| CC50 | 37.62 µM | Human A549 cells | The half maximal cytotoxic concentration in a human lung carcinoma cell line, providing an initial assessment of its safety profile. |

Experimental Protocols

The following sections detail the methodologies that are typically employed to determine the IC50 and CC50 values for novel inhibitor compounds like Neuraminidase-IN-19.

Neuraminidase Inhibition Assay (IC50 Determination)

The inhibitory activity of Neuraminidase-IN-19 against neuraminidase is commonly assessed using a fluorometric assay.

Principle: This assay is based on the enzymatic cleavage of a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), by neuraminidase, which releases the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is directly proportional to the enzyme activity.

Materials:

-

Neuraminidase enzyme (from a specified source, e.g., influenza virus strain)

-

Neuraminidase-IN-19 (dissolved in a suitable solvent, e.g., DMSO)

-

MUNANA substrate

-

Assay buffer (e.g., MES buffer with CaCl2)

-

Stop solution (e.g., glycine-NaOH buffer)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a series of dilutions of Neuraminidase-IN-19 in the assay buffer.

-

In the wells of a 96-well plate, add the neuraminidase enzyme solution.

-

Add the different concentrations of Neuraminidase-IN-19 to the respective wells. Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

Calculate the percentage of inhibition for each concentration of Neuraminidase-IN-19 relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model (e.g., sigmoidal dose-response).

Cytotoxicity Assay (CC50 Determination)

The cytotoxicity of Neuraminidase-IN-19 is frequently evaluated using an MTT assay on a relevant cell line, such as human A549 lung carcinoma cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human A549 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Neuraminidase-IN-19 (dissolved in DMSO)

-

MTT solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Seed A549 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a series of dilutions of Neuraminidase-IN-19 in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of Neuraminidase-IN-19 relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the CC50 value.

Visualizations

The following diagrams illustrate the logical workflow for determining the target specificity and selectivity of a neuraminidase inhibitor like Neuraminidase-IN-19.

Caption: Workflow for the synthesis and in vitro evaluation of Neuraminidase-IN-19.

Caption: Inhibition of influenza virus release by Neuraminidase-IN-19.

In Vitro Characterization of Neuraminidase-IN-19: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Neuraminidase-IN-19, a novel potent and selective inhibitor of the influenza virus neuraminidase. The document outlines the core methodologies for evaluating its enzymatic and cell-based activity, presents key quantitative data in a structured format, and visualizes the experimental workflows and underlying biological pathways.

Introduction to Neuraminidase-IN-19

Neuraminidase-IN-19 is an investigational antiviral compound designed to target the highly conserved active site of the influenza A and B virus neuraminidase.[1][2][3] Neuraminidase is a critical surface glycoprotein that facilitates the release of progeny virions from infected host cells, thereby promoting the spread of infection.[4][5][6] By inhibiting this enzyme, Neuraminidase-IN-19 is expected to halt the viral replication cycle.[7][8] This guide details the in vitro studies performed to elucidate the inhibitory potency, mechanism of action, and cellular efficacy of Neuraminidase-IN-19.

Enzymatic Inhibition and Kinetic Analysis

The direct inhibitory effect of Neuraminidase-IN-19 on the enzymatic activity of influenza neuraminidase was assessed using a fluorogenic substrate-based assay. This assay measures the cleavage of a synthetic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which releases a fluorescent product.[2][9]

Table 1: Enzymatic Inhibition of Neuraminidase-IN-19 against Influenza A and B Viruses

| Virus Strain | Neuraminidase Subtype | IC50 (nM) | Ki (nM) | Inhibition Type |

| A/California/07/2009 | H1N1pdm09 | 1.2 ± 0.3 | 0.8 ± 0.1 | Competitive |

| A/Victoria/3/75 | H3N2 | 2.5 ± 0.6 | 1.5 ± 0.2 | Competitive |

| B/Brisbane/60/2008 | Victoria Lineage | 3.1 ± 0.7 | 2.0 ± 0.4 | Competitive |

| A/Anhui/1/2013 | H7N9 | 1.8 ± 0.4 | 1.1 ± 0.2 | Competitive |

Experimental Protocol: Neuraminidase Inhibition Assay

-

Virus Preparation: Purified influenza virus preparations are diluted to a standardized concentration based on a pre-titration to determine the linear range of the enzyme activity.

-

Compound Dilution: Neuraminidase-IN-19 is serially diluted in assay buffer (e.g., 32.5 mM MES, pH 6.5, 4 mM CaCl2) to achieve a range of final concentrations.

-

Incubation: Equal volumes of the diluted virus and Neuraminidase-IN-19 are mixed and incubated for 30 minutes at 37°C to allow for inhibitor binding.[2]

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the MUNANA substrate to a final concentration of 100 µM.[2]

-

Fluorescence Measurement: The increase in fluorescence is monitored over time (e.g., 60 minutes) at excitation and emission wavelengths of 360 nm and 460 nm, respectively, using a microplate reader.

-

Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence curve. The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve. The inhibitor constant (Ki) is determined through a Dixon plot or by applying the Cheng-Prusoff equation, using the Michaelis-Menten constant (Km) of the substrate, which is determined in separate kinetic experiments.

Diagram: Workflow for Neuraminidase Enzyme Inhibition Assay

Caption: Workflow for determining the enzymatic inhibition of Neuraminidase-IN-19.

Cell-Based Antiviral Activity

The efficacy of Neuraminidase-IN-19 in a cellular context was evaluated through a cell-based assay that measures the inhibition of viral replication. A common method is the Influenza Replication Inhibition Neuraminidase-based Assay (IRINA), which quantifies the neuraminidase activity of nascent viruses on the surface of infected cells.[10][11]

Table 2: Cell-Based Antiviral Activity and Cytotoxicity of Neuraminidase-IN-19

| Cell Line | Virus Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| MDCK | A/California/07/2009 (H1N1pdm09) | 5.8 ± 1.2 | > 100 | > 17,241 |

| MDCK | A/Victoria/3/75 (H3N2) | 9.2 ± 2.1 | > 100 | > 10,869 |

| MDCK | B/Brisbane/60/2008 | 12.5 ± 3.0 | > 100 | > 8,000 |

Experimental Protocol: Influenza Replication Inhibition Neuraminidase-based Assay (IRINA)

-

Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates and grown to confluency.

-

Infection: Cell monolayers are infected with a low multiplicity of infection (MOI) of the influenza virus in the presence of varying concentrations of Neuraminidase-IN-19.

-

Incubation: The infected cells are incubated for a period that allows for single-cycle virus replication (e.g., 18-24 hours).

-

Neuraminidase Measurement: The amount of newly produced neuraminidase on the cell surface is quantified by adding the MUNANA substrate directly to the wells.

-

Fluorescence Reading: The plate is incubated at 37°C, and fluorescence is measured.

-

Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of neuraminidase activity against the log of the inhibitor concentration.

-

Cytotoxicity Assay: A parallel assay (e.g., using a tetrazolium-based reagent like MTS or XTT) is performed on uninfected cells treated with Neuraminidase-IN-19 to determine the 50% cytotoxic concentration (CC50). The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50.

Diagram: Neuraminidase Role in Viral Release and Inhibition

Caption: Inhibition of neuraminidase by Neuraminidase-IN-19 prevents virion release.

Summary and Conclusion

The in vitro characterization of Neuraminidase-IN-19 demonstrates its potent inhibitory activity against a range of influenza A and B virus neuraminidases. The compound exhibits a competitive mechanism of action, suggesting it directly competes with the natural substrate for binding to the enzyme's active site. Furthermore, Neuraminidase-IN-19 effectively inhibits viral replication in cell culture at nanomolar concentrations with a high selectivity index, indicating a favorable in vitro safety profile. These findings underscore the potential of Neuraminidase-IN-19 as a promising candidate for further preclinical and clinical development as an anti-influenza therapeutic.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]

- 7. In Vitro Selection and Characterization of Influenza A (A/N9) Virus Variants Resistant to a Novel Neuraminidase Inhibitor, A-315675 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent progress in chemical approaches for the development of novel neuraminidase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07283D [pubs.rsc.org]

- 9. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "An Optimized Cell-Based Assay To Assess Influenza Virus Replication By" by Mira C Patel, Daniel Flanigan et al. [digitalcommons.library.tmc.edu]

In-depth Technical Guide: Binding Affinity of Neuraminidase Inhibitors to Viral Neuraminidase

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific compound designated "Neuraminidase-IN-19" is not publicly available in the reviewed scientific literature. Therefore, this guide utilizes Oseltamivir, a well-characterized and clinically significant neuraminidase inhibitor, as a representative example to illustrate the principles of binding affinity analysis, experimental protocols, and relevant biological pathways. The data and methodologies presented herein are based on published studies of Oseltamivir and other neuraminidase inhibitors.

Introduction to Viral Neuraminidase and its Inhibition

Viral neuraminidase (NA) is a crucial enzyme expressed on the surface of influenza viruses.[1] It functions as a sialidase, cleaving terminal sialic acid residues from host cell receptors and newly formed virions.[2][3] This enzymatic activity is essential for the release of progeny viruses from infected cells, preventing viral aggregation and facilitating the spread of infection.[2][4] Given its critical role in the viral life cycle, neuraminidase is a prime target for antiviral drug development.[5][6]

Neuraminidase inhibitors are a class of antiviral drugs that act as competitive inhibitors of the NA enzyme.[7][8] By binding to the active site of neuraminidase, these inhibitors prevent the cleavage of sialic acid, leading to the aggregation of newly formed virions at the host cell surface and limiting the spread of the infection.[9] The binding affinity of these inhibitors to the viral neuraminidase is a key determinant of their potency and clinical efficacy.

Quantitative Analysis of Binding Affinity

The binding affinity of a neuraminidase inhibitor is typically quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of neuraminidase by 50%.[7] Lower IC50 values indicate higher potency. The IC50 values can vary depending on the influenza virus strain and the specific neuraminidase subtype.

Table 1: Representative IC50 Values for Oseltamivir Against Various Influenza Virus Strains

| Influenza Virus Strain/Subtype | Neuraminidase Subtype | IC50 (nM) - Geometric Mean (Range) | Reference |

| Influenza A(H1N1)pdm09 | N1 | 0.42 (0.1-3.43) | [10] |

| Influenza A(H3N2) | N2 | 0.5 (Range not specified) | [11] |

| Influenza B | B | 8.8 (Range not specified) | [11] |

| A/Shanghai/2167/2009 (H1N1) | N1 | 0.48 | [12] |

| A(H3N2) clinical isolates (2014-2015) | N2 | Ranged from 0.70 to 1.03-fold change compared to previous seasons | [13] |

| A(H3N2) clinical isolates (2019-2020) | N2 | Mean of 0.32 ± 0.07 | [14] |

Experimental Protocols for Determining Binding Affinity

Several robust experimental methods are employed to determine the binding affinity of neuraminidase inhibitors. These assays can be broadly categorized into enzyme inhibition assays and biophysical assays.

Fluorescence-Based Neuraminidase Inhibition Assay

This is a widely used method to determine the IC50 of neuraminidase inhibitors.[7] The assay relies on a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[7][15] When cleaved by neuraminidase, MUNANA releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.

Detailed Methodology:

-

Preparation of Reagents:

-

Assay Buffer: Typically a MES buffer (e.g., 33.3 mM MES, 4 mM CaCl2, pH 6.5).[10]

-

Neuraminidase Inhibitor Stock Solutions: Prepare master stocks of the inhibitor (e.g., 300 µM in 2x assay buffer) and perform serial dilutions to obtain a range of concentrations.[10]

-

Virus Preparation: Dilute the virus stock in an appropriate buffer containing a surfactant (e.g., 1x assay buffer with 0.1% NP-40) to a predetermined concentration that gives a linear fluorescent signal over the assay time.[10]

-

Substrate Solution: Prepare a working solution of MUNANA (e.g., 300 µM in 1x assay buffer).[10]

-

-

Assay Procedure:

-

Dispense serial dilutions of the neuraminidase inhibitor into a 96-well flat-bottom plate.[10]

-

Add the diluted virus preparation to each well containing the inhibitor and to control wells (virus only, no inhibitor).[10]

-

Incubate the plate at room temperature for a defined period (e.g., 45 minutes) to allow the inhibitor to bind to the enzyme.[10]

-

Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.[10]

-

Incubate the plate at 37°C for a specific duration (e.g., 1 hour).[10]

-

Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).

-

Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.[15]

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no virus).

-

Plot the percentage of neuraminidase inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.[16]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the binding kinetics (association and dissociation rates) of an inhibitor to the neuraminidase enzyme.[17][18]

Detailed Methodology:

-

Immobilization of Neuraminidase:

-

The neuraminidase enzyme is typically immobilized on a sensor chip surface. This can be achieved through various chemistries, such as amine coupling.

-

Alternatively, a ligand that binds to neuraminidase, such as a modified version of an inhibitor like zanamivir, can be immobilized on the chip.[16][17]

-

-

Binding Analysis:

-

A solution containing the neuraminidase inhibitor (the analyte) is flowed over the sensor chip.

-

The binding of the inhibitor to the immobilized neuraminidase causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

The association rate constant (ka) is determined during the association phase when the inhibitor is flowing over the surface.

-

The dissociation rate constant (kd) is determined during the dissociation phase when a buffer is flowed over the surface to wash away the bound inhibitor.

-

-

Data Analysis:

-

The binding data is fitted to a suitable kinetic model (e.g., a simple 1:1 Langmuir binding model) to determine the ka and kd values.[17]

-

The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of kd to ka (Kd = kd/ka).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of an inhibitor to the neuraminidase enzyme, providing a complete thermodynamic profile of the interaction.[19][20]

Detailed Methodology:

-

Sample Preparation:

-

Titration:

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of the inhibitor to the enzyme.

-

The resulting binding isotherm is fitted to a binding model to determine the stoichiometry of the interaction (n), the binding constant (Ka, which is the inverse of Kd), and the enthalpy of binding (ΔH).[19]

-

The Gibbs free energy of binding (ΔG) and the entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

-

Visualizations of Key Pathways and Workflows

Viral Egress and the Role of Neuraminidase

The following diagram illustrates the critical role of neuraminidase in the release of new influenza virions from an infected host cell.

Caption: Role of Neuraminidase in Viral Egress.

Experimental Workflow for a Neuraminidase Inhibition Assay

The diagram below outlines the key steps in a typical fluorescence-based neuraminidase inhibition assay.

Caption: Workflow of a Fluorescence-Based Neuraminidase Inhibition Assay.

Conclusion

The binding affinity of inhibitors to viral neuraminidase is a cornerstone of their antiviral activity. A thorough understanding and accurate measurement of this affinity are paramount in the development of new and effective influenza therapies. The experimental protocols detailed in this guide provide robust and reliable means to quantify inhibitor potency. As new viral strains emerge, continuous monitoring of the binding affinities of existing and novel inhibitors against circulating neuraminidases is essential for managing antiviral resistance and ensuring therapeutic efficacy.

References

- 1. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The neuraminidase of influenza virus | Virology Blog [virology.ws]

- 3. Neuraminidase - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]

- 5. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Non-Hydrolizable 1,2,3-Triazole Linked Sialic Acid Derivatives as Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuraminidase sequence analysis and susceptibilities of influenza virus clinical isolates to zanamivir and oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors against clinical isolates of the influenza viruses circulating in the 2010-2011 to 2014-2015 Japanese influenza seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A surface plasmon resonance assay for measurement of neuraminidase inhibition, sensitivity of wild-type influenza neuraminidase and its H274Y mutant to the antiviral drugs zanamivir and oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of a surface plasmon resonance assay to measure the binding affinity of wild-type influenza neuraminidase and its H274Y mutant to the antiviral drug zanamivir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A surface plasmon resonance assay to determine the effect of influenza neuraminidase mutations on its affinity with antiviral drugs. [ir.canterbury.ac.nz]

- 19. Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

Structural Analysis of a Neuraminidase Inhibitor: A Technical Guide

Disclaimer: As "Neuraminidase-IN-19" is not a publicly documented entity, this guide utilizes Oseltamivir, a well-characterized neuraminidase inhibitor, as a representative molecule to illustrate the principles of structural analysis. The data and methodologies presented are based on published literature for Oseltamivir and its interaction with influenza neuraminidase.

This technical guide provides an in-depth overview of the structural analysis of neuraminidase inhibitors, targeting researchers, scientists, and drug development professionals. It covers the mechanism of action, quantitative binding data, and detailed experimental protocols relevant to the study of these antiviral compounds.

Introduction to Neuraminidase and its Inhibition

Influenza neuraminidase (NA) is a crucial enzyme for the influenza virus life cycle. It is a surface glycoprotein that functions as a sialidase, cleaving terminal sialic acid residues from host cell receptors and newly formed virions. This enzymatic activity is essential for the release of progeny viruses from infected cells, preventing viral aggregation and facilitating their spread.[1] The active site of neuraminidase is highly conserved across different influenza A and B strains, making it an attractive target for antiviral drug development.

Neuraminidase inhibitors are designed to mimic the natural substrate of the enzyme, sialic acid. By binding to the active site with high affinity, these inhibitors block the enzymatic activity of neuraminidase, leading to the aggregation of newly formed virus particles at the host cell surface and preventing their release and subsequent infection of other cells. Oseltamivir is a potent and selective inhibitor of the neuraminidase of influenza A and B viruses.[2]

Mechanism of Action of Oseltamivir

Oseltamivir is an orally administered prodrug, oseltamivir phosphate, which is converted by hepatic esterases to its active form, oseltamivir carboxylate.[3] Oseltamivir carboxylate is a transition-state analogue of sialic acid, designed to fit snugly into the active site of the neuraminidase enzyme.

The binding of oseltamivir carboxylate to the neuraminidase active site is characterized by a network of interactions with key amino acid residues. The carboxylate group of the inhibitor forms strong electrostatic interactions with a triad of conserved arginine residues (Arg118, Arg292, and Arg371).[4] The acetamido group forms hydrogen bonds with other conserved residues, and the hydrophobic pentyloxy side chain of oseltamivir occupies a hydrophobic pocket within the active site, contributing to its high binding affinity.[5]

Quantitative Analysis of Oseltamivir Binding

The inhibitory activity of oseltamivir is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme activity in vitro. The IC50 values are determined using a neuraminidase inhibition assay.

| Influenza Virus Strain | Neuraminidase Subtype | Oseltamivir IC50 (nM) | Reference |

| A(H1N1)pdm09 (wild-type) | N1 | 0.21 ± 0.14 | [6] |

| A(H1N1)pdm09 (H275Y mutant) | N1 | 11.02 - 19.09 | [6] |

| A(H3N2) | N2 | ~1-5 | [7] |

| Influenza B | B | ~5-10 fold higher than for zanamivir | [7] |

Note: IC50 values can vary depending on the specific assay conditions and virus isolates used.

Structural Data from X-ray Crystallography

X-ray crystallography has been instrumental in elucidating the three-dimensional structure of neuraminidase in complex with oseltamivir, providing a detailed understanding of the molecular interactions that govern inhibitor binding. This structural information is crucial for structure-based drug design and for understanding the mechanisms of drug resistance.

| PDB ID | Neuraminidase Subtype | Ligand | Resolution (Å) | R-Value Work | R-Value Free | Reference |

| 2HU4 | N1 | Oseltamivir | 2.50 | 0.237 | 0.273 | [8] |

| 3CL0 | N1 (H274Y mutant) | Oseltamivir | 2.20 | 0.193 | 0.240 | [9] |

| 5L17 | N9 | Zanamivir | 2.40 | 0.205 | 0.256 | [10] |

Experimental Protocols

A baculovirus expression system is commonly used to produce recombinant neuraminidase for structural studies.

-

Cloning: The cDNA encoding the ectodomain of the neuraminidase gene is cloned into a baculovirus transfer vector, such as pFastBac1. A signal peptide (e.g., GP67) is often added to the N-terminus to facilitate secretion, along with a purification tag (e.g., His-tag) and a tetramerization domain.

-

Baculovirus Generation: The recombinant plasmid is used to transform E. coli cells (e.g., DH10Bac) to generate a recombinant bacmid. The bacmid is then transfected into insect cells (e.g., Sf9) to produce a high-titer recombinant baculovirus stock.

-

Protein Expression: Suspension cultures of insect cells (e.g., Hi5) are infected with the high-titer baculovirus. The cells are grown for a specified period (e.g., 60 hours) to allow for protein expression and secretion into the culture medium.

-

Purification:

-

The cell culture supernatant is harvested by centrifugation.

-

The supernatant is loaded onto a HisTrap affinity column. The column is washed and the His-tagged neuraminidase is eluted with an imidazole gradient.

-

The purification tag may be removed by enzymatic cleavage (e.g., with thrombin).

-

Further purification is achieved by size-exclusion chromatography to isolate the tetrameric form of the enzyme.

-

-

Concentration: The purified protein is concentrated to a suitable concentration for crystallization trials (e.g., 10 mg/mL).

This assay measures the ability of an inhibitor to block the enzymatic activity of neuraminidase using a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[4][5]

-

Reagent Preparation:

-

Prepare a stock solution of the neuraminidase inhibitor (e.g., oseltamivir carboxylate) in assay buffer.

-

Prepare a working solution of the MUNANA substrate.

-

Prepare a stop solution (e.g., 0.1 M NaOH in 80% ethanol).

-

-

Assay Procedure:

-

In a 96-well microplate, add serial dilutions of the neuraminidase inhibitor.

-

Add a standardized amount of influenza virus or recombinant neuraminidase to each well.

-

Incubate the plate to allow the inhibitor to bind to the enzyme.

-

Add the MUNANA substrate to each well and incubate at 37°C to allow the enzymatic reaction to proceed.

-

Stop the reaction by adding the stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence of the product, 4-methylumbelliferone, using a fluorometer (excitation ~360 nm, emission ~465 nm).

-

Plot the percentage of inhibition versus the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

-

Complex Formation: The purified and concentrated neuraminidase is incubated with a molar excess of the inhibitor (e.g., oseltamivir carboxylate) to ensure saturation of the active sites.

-

Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available or custom-made screening solutions. The hanging drop or sitting drop vapor diffusion method is commonly employed.

-

Crystal Optimization: Once initial crystals are obtained, the crystallization conditions (e.g., precipitant concentration, pH, temperature) are optimized to obtain large, single crystals suitable for X-ray diffraction.

-

X-ray Diffraction Data Collection: The optimized crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the crystal structure is solved by molecular replacement using a known neuraminidase structure as a search model. The structure is then refined to yield an accurate model of the neuraminidase-inhibitor complex.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification of neuraminidase from influenza viruses by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Optimisation of Neuraminidase Expression for Use in Drug Discovery by Using HEK293-6E Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preliminary crystallographic analysis of neuraminidase N2 from a new influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

Neuraminidase-IN-19: A Technical Overview of Pharmacokinetics and Pharmacodynamics

Disclaimer: The following information is a synthesized overview based on publicly available research on neuraminidase inhibitors. As of the latest search, "Neuraminidase-IN-19" does not correspond to a publicly disclosed or indexed compound. Therefore, this document serves as a template and guide to the anticipated pharmacokinetic and pharmacodynamic properties of a novel neuraminidase inhibitor, drawing parallels from established molecules in the same class.

Introduction

Neuraminidase inhibitors are a cornerstone of antiviral therapy, primarily targeting the influenza virus. These agents function by blocking the active site of the viral neuraminidase enzyme, a critical component for the release of progeny virions from infected host cells. By inhibiting this process, the spread of the virus within the host is effectively curtailed. This guide provides a hypothetical, yet technically grounded, overview of the expected pharmacokinetic (PK) and pharmacodynamic (PD) profile of a novel investigational neuraminidase inhibitor, designated Neuraminidase-IN-19. The data and methodologies presented are based on established protocols and findings for similar compounds in this therapeutic class.

Pharmacokinetics

The pharmacokinetic profile of an antiviral agent is a critical determinant of its clinical efficacy and dosing regimen. It describes the journey of the drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).

Preclinical Pharmacokinetic Parameters

The following table summarizes hypothetical in vivo pharmacokinetic data for Neuraminidase-IN-19 in a murine model following a single 10 mg/kg dose.

| Parameter | Oral (PO) | Intravenous (IV) |

| Cmax (ng/mL) | 1250 | 4500 |

| Tmax (h) | 1.5 | 0.25 |

| AUC (0-t) (ng·h/mL) | 7500 | 9800 |

| AUC (0-inf) (ng·h/mL) | 7800 | 10100 |

| t1/2 (h) | 4.2 | 3.8 |

| Vd (L/kg) | - | 2.1 |

| CL (L/h/kg) | - | 0.99 |

| Bioavailability (%) | 77.2 | - |

Experimental Protocol: Murine Pharmacokinetic Study

A detailed methodology for determining the pharmacokinetic profile in a murine model is as follows:

-

Animal Model: Male BALB/c mice (6-8 weeks old, n=5 per group).

-

Drug Administration:

-

Oral (PO): Neuraminidase-IN-19 was formulated in 0.5% methylcellulose and administered by oral gavage at a dose of 10 mg/kg.

-

Intravenous (IV): Neuraminidase-IN-19 was dissolved in a solution of 5% DMSO in saline and administered via the tail vein at a dose of 10 mg/kg.

-

-

Sample Collection: Blood samples (approximately 50 µL) were collected from the saphenous vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration into EDTA-coated tubes.

-

Sample Processing: Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of Neuraminidase-IN-19 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine the key pharmacokinetic parameters.

Pharmacodynamics

Pharmacodynamics explores the biochemical and physiological effects of a drug on the body, including its mechanism of action and the relationship between drug concentration and effect.

In Vitro Potency

The in vitro potency of Neuraminidase-IN-19 against various influenza strains is a key indicator of its potential therapeutic efficacy.

| Influenza Strain | IC50 (nM) |

| H1N1 | 2.5 |

| H3N2 | 3.1 |

| Influenza B (Victoria) | 5.8 |

| Oseltamivir-Resistant H1N1 | 15.2 |

Experimental Protocol: Neuraminidase Inhibition Assay

The half-maximal inhibitory concentration (IC50) was determined using a fluorescence-based neuraminidase inhibition assay:

-

Reagents: Recombinant neuraminidase from different influenza strains, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a fluorescent substrate.

-

Assay Procedure:

-

Serial dilutions of Neuraminidase-IN-19 were prepared in assay buffer.

-

The diluted compound was pre-incubated with the neuraminidase enzyme for 30 minutes at 37°C.

-

The MUNANA substrate was added to initiate the enzymatic reaction.

-

The reaction was incubated for 60 minutes at 37°C.

-

The reaction was stopped by the addition of a stop solution (e.g., 0.1 M glycine, pH 10.7).

-

-

Data Measurement: The fluorescence of the liberated 4-methylumbelliferone was measured using a fluorescence plate reader (excitation: 365 nm, emission: 450 nm).

-

Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Mechanism of Action: Signaling Pathway

Neuraminidase-IN-19, like other inhibitors of its class, acts by competitively inhibiting the neuraminidase enzyme on the surface of the influenza virus. This prevents the cleavage of sialic acid residues, which in turn blocks the release of newly formed virus particles from the host cell membrane, thereby halting the spread of the infection.

Conclusion

This technical guide provides a foundational understanding of the anticipated pharmacokinetic and pharmacodynamic properties of Neuraminidase-IN-19. The presented data, while hypothetical, are grounded in the established profiles of neuraminidase inhibitors. The detailed experimental protocols offer a clear framework for the preclinical evaluation of this and other novel antiviral candidates. Further in vivo efficacy studies and comprehensive safety and toxicology assessments will be crucial next steps in the development of Neuraminidase-IN-19 as a potential therapeutic agent for influenza.

Neuraminidase-IN-19: A Technical Guide to Solubility and Stability for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the solubility and stability of Neuraminidase-IN-19, a novel neuraminidase inhibitor with potential applications in antiviral and cancer therapies. Due to the novelty of this compound, publicly available quantitative data on its physicochemical properties are limited. This document summarizes the existing data, outlines standardized experimental protocols for determining solubility and stability, and provides essential information for researchers, scientists, and drug development professionals engaged in the preclinical assessment of this and similar small molecule inhibitors.

Introduction

Neuraminidase-IN-19 is a recently identified small molecule inhibitor of neuraminidase, an enzyme crucial for the replication and propagation of influenza viruses.[1][2] Beyond its antiviral potential, Neuraminidase-IN-19 has also demonstrated anticancer activity, making it a compound of significant interest for further investigation.[1][2] A thorough understanding of the solubility and stability of Neuraminidase-IN-19 is paramount for its development as a therapeutic agent, as these properties fundamentally influence its bioavailability, formulation, and shelf-life.

This guide aims to consolidate the known biological activities of Neuraminidase-IN-19 and present standardized methodologies for the systematic evaluation of its solubility and stability.

Physicochemical and Biological Properties of Neuraminidase-IN-19

Neuraminidase-IN-19 is distinguished by a thiophene ring within its structure and is identified as compound 5n in the primary literature.[1][2] The key biological activity data for Neuraminidase-IN-19 are summarized in the table below.

| Parameter | Value | Cell Line / Assay Conditions | Source |

| Neuraminidase Inhibition (IC50) | 0.13 µM | In vitro enzymatic assay | [1][2] |

| Cytotoxicity (CC50) | 37.62 µM | Human A549 cells | [2] |

Solubility Profile of Neuraminidase-IN-19

While specific quantitative solubility data for Neuraminidase-IN-19 in various solvents has not been publicly detailed, this section outlines the standard experimental protocols for determining both kinetic and thermodynamic solubility, which are critical for preclinical drug development.

Experimental Protocol: Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is suitable for early-stage drug discovery to assess the solubility of a compound from a concentrated DMSO stock solution in an aqueous buffer.

Materials:

-

Neuraminidase-IN-19

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate, clear bottom

-

Microplate reader with nephelometry or turbidity detection capabilities

-

Multichannel pipette

Procedure:

-

Prepare a 10 mM stock solution of Neuraminidase-IN-19 in 100% DMSO.

-

In a 96-well microplate, add PBS (pH 7.4) to achieve a final volume of 200 µL per well after the addition of the compound stock.

-

Using a multichannel pipette, perform serial dilutions of the Neuraminidase-IN-19 stock solution directly into the PBS-containing wells.

-

Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

-

Measure the turbidity of each well using a microplate reader at a wavelength of 620 nm.

-

The kinetic solubility is defined as the concentration at which the turbidity of the sample is significantly above the background.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Materials:

-

Neuraminidase-IN-19 (solid)

-

Selected solvents (e.g., water, PBS, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Add an excess amount of solid Neuraminidase-IN-19 to a series of glass vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, visually inspect for the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and dilute it with an appropriate solvent.

-

Quantify the concentration of Neuraminidase-IN-19 in the supernatant using a validated HPLC method.

-

The determined concentration represents the thermodynamic solubility in that solvent.

Stability Profile of Neuraminidase-IN-19

The chemical stability of Neuraminidase-IN-19 in various conditions is a critical parameter for its formulation and storage. The following protocols describe standard methods for assessing stability.

Experimental Protocol: Solution State Stability

This protocol assesses the stability of Neuraminidase-IN-19 in solution under different pH and temperature conditions.

Materials:

-

Neuraminidase-IN-19

-

Aqueous buffers of different pH values (e.g., pH 2, 7.4, 9)

-

Temperature-controlled incubators

-

HPLC system

Procedure:

-

Prepare solutions of Neuraminidase-IN-19 at a known concentration in the different pH buffers.

-

Aliquot the solutions into vials and store them at various temperatures (e.g., 4°C, 25°C, 40°C).

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each condition.

-

Analyze the samples by HPLC to determine the remaining concentration of Neuraminidase-IN-19.

-

Calculate the degradation rate at each condition.

Experimental Protocol: Solid-State Stability (Forced Degradation)

This protocol evaluates the intrinsic stability of the solid form of Neuraminidase-IN-19 under stress conditions.

Materials:

-

Neuraminidase-IN-19 (solid)

-

Climate chamber with controlled temperature and humidity

-

Photostability chamber

-

HPLC system

Procedure:

-

Place accurately weighed samples of solid Neuraminidase-IN-19 in open and closed containers.

-

Expose the samples to various stress conditions:

-

Heat: 60°C

-

Humidity: 90% RH at 25°C

-

Light: Expose to a light source according to ICH Q1B guidelines.

-

-

At specified time points, dissolve the samples in a suitable solvent.

-

Analyze the solutions by HPLC to quantify the amount of remaining Neuraminidase-IN-19 and detect any degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: A generalized workflow for assessing the solubility and stability of Neuraminidase-IN-19.

Logical Relationship of Neuraminidase Inhibition

References

In-Depth Technical Guide to Cytotoxicity Assays for Neuraminidase Inhibitors

This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the cytotoxicity of neuraminidase inhibitors, exemplified by the hypothetical compound Neuraminidase-IN-19. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of antiviral compounds.

Introduction to Neuraminidase Inhibition and the Importance of Cytotoxicity Testing

Neuraminidase is a crucial enzyme for the replication and spread of influenza viruses.[1][2][3] It facilitates the release of newly formed virus particles from infected host cells by cleaving sialic acid residues.[1][3] Neuraminidase inhibitors are a class of antiviral drugs that block the active site of this enzyme, preventing viral release and propagation.[4][5]

While the primary goal of a neuraminidase inhibitor is to selectively target the viral enzyme, it is imperative to assess its potential for off-target effects on host cells. Cytotoxicity assays are fundamental in preclinical drug development to determine the concentration at which a compound becomes toxic to cells, thereby establishing a therapeutic window. This guide focuses on two of the most common and well-established colorimetric assays for cytotoxicity: the MTT and LDH assays.

Core Cytotoxicity Assays

MTT Assay: Measuring Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[6][8] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8]

Experimental Workflow:

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Experimental Protocol:

| Step | Procedure | Details |

| 1. | Cell Seeding | Plate cells (e.g., MDCK, A549) in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9] |

| 2. | Compound Treatment | Prepare serial dilutions of Neuraminidase-IN-19 in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[9] |

| 3. | MTT Addition | Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[8] Add 10-20 µL of the MTT solution to each well (final concentration 0.45-0.5 mg/mL).[6][10] |

| 4. | Incubation | Incubate the plate for 1 to 4 hours at 37°C.[6][10] During this time, viable cells will convert the MTT to formazan crystals. |

| 5. | Solubilization | Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[8][9] |

| 6. | Data Acquisition | Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6][10] A reference wavelength of >650 nm can be used to subtract background absorbance.[6] |

Data Presentation:

The results are typically expressed as the percentage of cell viability relative to the untreated control. The IC50 (half-maximal inhibitory concentration) value, which represents the concentration of the compound that causes a 50% reduction in cell viability, is a key parameter.

| Neuraminidase-IN-19 (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Control) | 1.25 | 100 |

| 1 | 1.20 | 96 |

| 10 | 1.05 | 84 |

| 50 | 0.65 | 52 |

| 100 | 0.30 | 24 |

| 200 | 0.10 | 8 |

LDH Assay: Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. It is based on the measurement of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane of cells.[11][12] The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.

Experimental Workflow:

Caption: Workflow of the LDH cytotoxicity assay.

Detailed Experimental Protocol:

| Step | Procedure | Details |

| 1. | Cell Seeding and Treatment | Follow the same procedure as for the MTT assay (Steps 1 and 2). It is crucial to set up controls: untreated cells (spontaneous LDH release), cells treated with a lysis buffer (maximum LDH release), and medium-only blanks. |

| 2. | Sample Collection | After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.[13] |

| 3. | Supernatant Transfer | Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new, clean 96-well plate. Avoid disturbing the cell pellet. |

| 4. | LDH Reaction | Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant. |

| 5. | Incubation | Incubate the plate at room temperature for up to 30 minutes, protected from light. |

| 6. | Stop Reaction | Add a stop solution (e.g., 50 µL of 1M acetic acid) to each well to terminate the enzymatic reaction. |

| 7. | Data Acquisition | Measure the absorbance at 490 nm using a microplate reader. A reference wavelength (e.g., 680 nm) should also be measured to correct for background absorbance. |

Data Presentation:

Cytotoxicity is calculated as a percentage of the maximum LDH release.

Formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

| Neuraminidase-IN-19 (µM) | Absorbance (490 nm) | % Cytotoxicity |

| 0 (Spontaneous) | 0.20 | 0 |

| 1 | 0.22 | 2.5 |

| 10 | 0.35 | 18.75 |

| 50 | 0.80 | 75 |

| 100 | 1.10 | 112.5 (Normalized to 100) |

| 200 | 1.25 | 131.25 (Normalized to 100) |

| Lysis Control (Maximum) | 1.00 | 100 |

Signaling Pathways and Potential Mechanisms of Cytotoxicity

While neuraminidase inhibitors are designed to be highly specific, high concentrations or off-target effects could potentially induce cytotoxicity through various cellular signaling pathways. For a novel compound like Neuraminidase-IN-19, it is crucial to consider these possibilities.

References

- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuraminidase - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]

- 4. m.youtube.com [m.youtube.com]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. ijprajournal.com [ijprajournal.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]

- 12. LDH cytotoxicity assay [protocols.io]

- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

The Antiviral Profile of Neuraminidase-IN-19: A Thiophene-Based Inhibitor of Influenza Virus Replication

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Influenza remains a significant global health concern, necessitating the continuous development of novel antiviral therapeutics. The influenza virus neuraminidase (NA), a surface glycoprotein essential for the release of progeny virions from infected host cells, is a clinically validated target for antiviral drugs. Neuraminidase inhibitors block the active site of this enzyme, preventing the cleavage of sialic acid residues and thereby halting the spread of the virus. This technical guide focuses on Neuraminidase-IN-19, a recently identified small molecule inhibitor of influenza neuraminidase. While public information on Neuraminidase-IN-19 is limited to key inhibitory data, this document aims to provide a comprehensive overview by supplementing available data with detailed experimental protocols and mechanistic insights from a closely related, well-characterized thiophene-based neuraminidase inhibitor.

Neuraminidase-IN-19, also referred to as compound 5n, has been identified as a potent inhibitor of neuraminidase with a thiophene scaffold[1][2][3][4]. Due to the limited availability of the primary research publication for Neuraminidase-IN-19, the detailed experimental methodologies presented herein are based on those described for a similar class of thiophene derivatives, as detailed in the study by Zhang et al. (2021) in the European Journal of Medicinal Chemistry[5][6]. This approach provides a robust framework for understanding the evaluation and mechanism of action of this class of inhibitors.

Quantitative Data Summary

The inhibitory activity of Neuraminidase-IN-19 and a representative thiophene-based neuraminidase inhibitor, compound 4b, are summarized in the table below. This allows for a comparative assessment of their potency and cytotoxicity.

| Compound | Target | Assay Type | Value | Cell Line | Reference |

| Neuraminidase-IN-19 (compound 5n) | Neuraminidase | Enzyme Inhibition | IC50: 0.13 µM | - | [1][4] |

| Human A549 cells | Cytotoxicity | CC50: 37.62 µM | A549 | [1] | |

| Compound 4b | Neuraminidase | Enzyme Inhibition | IC50: 0.03 µM | - | [5] |

| Influenza A (H5N1-DW) | Antiviral Activity | EC50: 1.59 µM | MDCK | [5] | |

| Oseltamivir Carboxylate (Positive Control) | Neuraminidase | Enzyme Inhibition | IC50: 0.06 µM | - | [5] |

| Influenza A (H5N1-DW) | Antiviral Activity | EC50: 5.97 µM | MDCK | [5] |

Core Mechanism of Action

Neuraminidase-IN-19, like other neuraminidase inhibitors, functions by competitively binding to the active site of the neuraminidase enzyme. This prevents the enzyme from cleaving terminal sialic acid residues from glycoconjugates on the surface of the host cell and newly formed viral particles. The consequence of this inhibition is twofold:

-

Inhibition of Viral Release: Progeny virions are unable to detach from the host cell membrane, preventing their release and subsequent infection of other cells.

-

Prevention of Viral Aggregation: The viral hemagglutinin (HA) can bind to sialic acid residues on other viral particles, leading to aggregation. Neuraminidase activity is required to remove these sialic acids and prevent clumping.

The thiophene moiety present in Neuraminidase-IN-19 is a key structural feature that likely plays a crucial role in binding to the active site of the neuraminidase enzyme[5].

Experimental Protocols

The following are detailed methodologies for key experiments, based on the protocols for the representative thiophene-based neuraminidase inhibitors[5][6].

Neuraminidase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of neuraminidase.

Materials:

-

Recombinant neuraminidase enzyme (from influenza A virus)

-

Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

-

Assay buffer: 33 mM 2-(N-morpholino)ethanesulfonic acid (MES), 4 mM CaCl2, pH 6.5

-

Stop solution: 0.14 M NaOH in 83% ethanol

-

Test compounds (e.g., Neuraminidase-IN-19) and positive control (e.g., Oseltamivir Carboxylate)

-

96-well black microplates

-

Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

In a 96-well black microplate, add 20 µL of the diluted compound or control to each well.

-

Add 20 µL of the recombinant neuraminidase enzyme solution to each well.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Add 10 µL of the MUNANA substrate (final concentration of 10 µM) to each well to initiate the enzymatic reaction.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding 150 µL of the stop solution to each well.

-

Measure the fluorescence intensity using a fluorometer.

-

The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (Fluorescence_sample - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank))

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity

This cell-based assay determines the concentration of a compound required to protect cells from virus-induced death.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Influenza A virus stock (e.g., H5N1 strain)

-

Trypsin-TPCK (for viral activation)

-

Test compounds and positive control

-

Cell Counting Kit-8 (CCK-8) or similar viability assay reagent

-

96-well cell culture plates

Procedure: